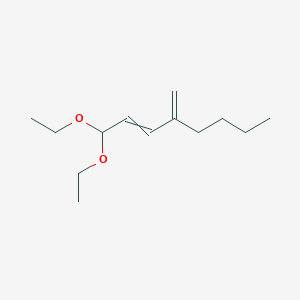
1,1-Diethoxy-4-methylideneoct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethoxy-4-methylideneoct-2-ene is an organic compound with the molecular formula C12H22O2This compound is characterized by the presence of two ethoxy groups attached to the same carbon atom and a methylidene group at the fourth position of the octene chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-4-methylideneoct-2-ene typically involves the reaction of 4-methylideneoct-2-ene with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate carbocation, which is then attacked by ethanol to form the final product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 2-4 hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of a strong acid catalyst, such as sulfuric acid, is common in industrial processes to ensure complete conversion of the starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diethoxy-4-methylideneoct-2-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alkanes.
Substitution: Various substituted alkenes depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Diethoxy-4-methylideneoct-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 1,1-Diethoxy-4-methylideneoct-2-ene involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, forming covalent bonds with nucleophiles. This reactivity is due to the presence of the electron-deficient carbon atom in the ethoxy groups. The pathways involved in its reactions include nucleophilic addition and substitution mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Diethoxy-3-methylidenehex-2-ene
- 1,1-Diethoxy-5-methylideneoct-2-ene
- 1,1-Diethoxy-4-methylidenehept-2-ene
Uniqueness
1,1-Diethoxy-4-methylideneoct-2-ene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. The presence of the methylidene group at the fourth position and the ethoxy groups at the first position make it different from other similar compounds, influencing its reactivity and applications .
Propriétés
Numéro CAS |
61147-83-9 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
1,1-diethoxy-4-methylideneoct-2-ene |
InChI |
InChI=1S/C13H24O2/c1-5-8-9-12(4)10-11-13(14-6-2)15-7-3/h10-11,13H,4-9H2,1-3H3 |
Clé InChI |
JLMGZEWZSWEJIY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C)C=CC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Azatricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde](/img/structure/B14601974.png)
![1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601979.png)
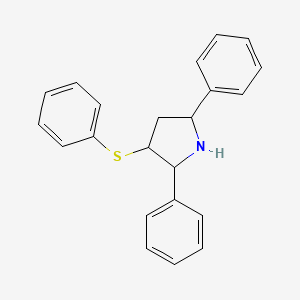
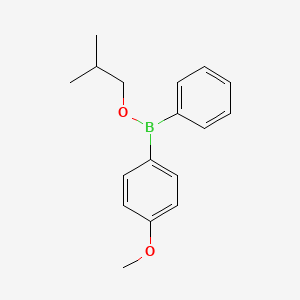
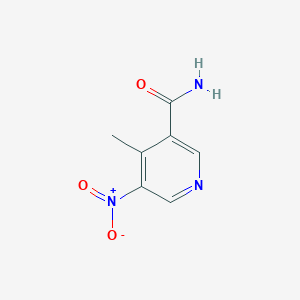
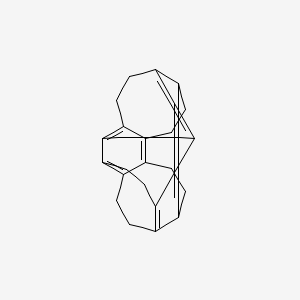
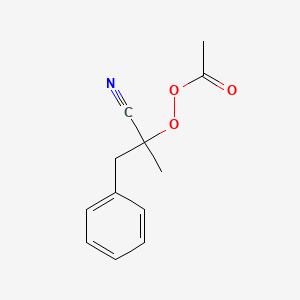
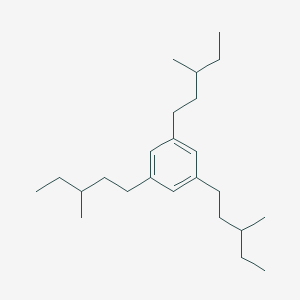
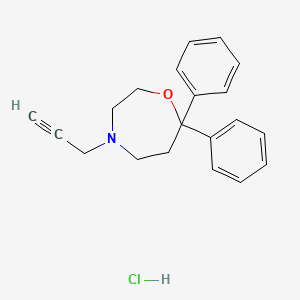
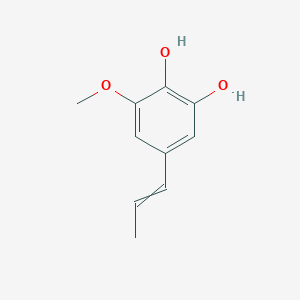
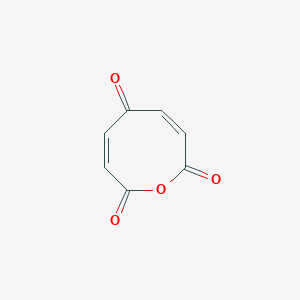
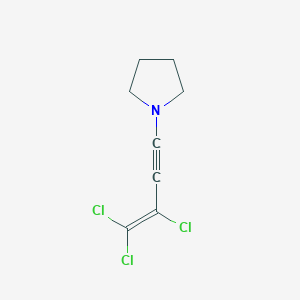
![[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid](/img/structure/B14602058.png)
![6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14602061.png)
